molecular formula C22H24N2O2S B11348186 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone

Cat. No.: B11348186
M. Wt: 380.5 g/mol
InChI Key: FMANTDJYLHVOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.

Scientific Research Applications

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(3,4-DIMETHYLPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)ethanone

InChI

InChI=1S/C22H24N2O2S/c1-15-7-8-18(13-16(15)2)26-14-21(25)24-11-9-17(10-12-24)22-23-19-5-3-4-6-20(19)27-22/h3-8,13,17H,9-12,14H2,1-2H3

InChI Key

FMANTDJYLHVOSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.